![molecular formula C16H10ClNO4 B5853430 N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5853430.png)
N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as CPOC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPOC belongs to the class of chromene derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves the inhibition of various signaling pathways that play a crucial role in inflammation, pain sensation, and cancer development. N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide reduces the production of pro-inflammatory mediators, leading to a decrease in inflammation. N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide also inhibits the production of prostaglandins by inhibiting the activity of COX-2, an enzyme that is responsible for the synthesis of prostaglandins. By reducing the production of prostaglandins, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide reduces pain sensation. Finally, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide induces apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. It also reduces pain sensation by inhibiting the production of prostaglandins. Furthermore, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide induces apoptosis in cancer cells, making it a potential anti-cancer drug candidate. However, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has also been found to exhibit cytotoxic effects on normal cells, indicating that it may have limitations for clinical use.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide also has limitations for lab experiments. It exhibits cytotoxic effects on normal cells, indicating that it may not be suitable for in vivo studies. Furthermore, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has not been extensively studied for its pharmacokinetic properties, making it difficult to predict its efficacy in clinical settings.
Future Directions
There are several future directions for the study of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide. First, further studies are needed to investigate the pharmacokinetic properties of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide, including its absorption, distribution, metabolism, and excretion. Second, studies are needed to investigate the potential side effects of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide, particularly its cytotoxic effects on normal cells. Third, studies are needed to investigate the efficacy of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide in animal models of inflammation, pain, and cancer. Finally, studies are needed to investigate the potential synergistic effects of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide with other anti-inflammatory, analgesic, and anti-cancer drugs.
Synthesis Methods
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 4-hydroxycoumarin in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 2-aminoacetamide to obtain N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide. The yield of the synthesis process is around 50-60%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer effects. N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia cells. It also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In addition, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been found to exhibit analgesic effects by inhibiting the production of prostaglandins, which are known to play a key role in pain sensation. Furthermore, N-(5-chloro-2-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer drug candidate.
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c17-9-5-6-12(19)11(7-9)18-16(21)15-8-13(20)10-3-1-2-4-14(10)22-15/h1-8,19H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYVGSLRVFPKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide |
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